molecular formula C5H5ClN2O B050639 5-Chloro-4-methyl-1-oxidopyrimidin-1-ium CAS No. 114969-55-0

5-Chloro-4-methyl-1-oxidopyrimidin-1-ium

Cat. No.: B050639
CAS No.: 114969-55-0
M. Wt: 144.56 g/mol
InChI Key: ZOXAAIDMKLVDEG-UHFFFAOYSA-N
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Description

5-Chloro-4-methylpyrimidine 1-oxide is a heterocyclic aromatic compound with the molecular formula C5H5ClN2O It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 4th position, along with an oxide group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methylpyrimidine 1-oxide typically involves the chlorination of 4-methylpyrimidine followed by oxidation. One common method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of 5-Chloro-4-methylpyrimidine 1-oxide may involve large-scale chlorination and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-methylpyrimidine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Higher oxidation state derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-methylpyrimidine 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methylpyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

    4-Methylpyrimidine: Lacks the chlorine and oxide groups, resulting in different chemical properties.

    5-Chloropyrimidine: Lacks the methyl and oxide groups, leading to variations in reactivity and applications.

    4-Methyl-5-nitropyrimidine: Contains a nitro group instead of an oxide group, affecting its chemical behavior.

Uniqueness: 5-Chloro-4-methylpyrimidine 1-oxide is unique due to the presence of both chlorine and oxide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

CAS No.

114969-55-0

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

5-chloro-4-methyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C5H5ClN2O/c1-4-5(6)2-8(9)3-7-4/h2-3H,1H3

InChI Key

ZOXAAIDMKLVDEG-UHFFFAOYSA-N

SMILES

CC1=NC=[N+](C=C1Cl)[O-]

Canonical SMILES

CC1=NC=[N+](C=C1Cl)[O-]

Synonyms

Pyrimidine, 5-chloro-4-methyl-, 1-oxide (9CI)

Origin of Product

United States

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